REACTION_CXSMILES
|
[CH3:1]COCC.[F:6][C:7]1[CH:8]=[C:9](/[CH:13]=[CH:14]/[C:15]([O:17][CH3:18])=[O:16])[CH:10]=[CH:11][CH:12]=1.[N+](=C)=[N-]>CC([O-])=O.CC([O-])=O.[Pd+2].C(Cl)Cl>[F:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:1][CH:14]2[C:15]([O:17][CH3:18])=[O:16])[CH:10]=[CH:11][CH:12]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for an additional 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with H2O (150 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1C(C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mmol | |
AMOUNT: MASS | 965 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |